![molecular formula C17H19NO4S B1299465 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 838818-53-4](/img/structure/B1299465.png)
3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid, also known by its CAS number 838818-53-4, is a sulfonamide derivative with a complex structure that includes a tetramethylphenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
- Molecular Formula : C17H19NO4S
- Molecular Weight : 333.41 g/mol
- CAS Number : 838818-53-4
The biological activity of sulfonamide compounds is primarily attributed to their ability to inhibit bacterial growth by mimicking p-aminobenzoic acid (PABA), a substrate for the bacterial enzyme dihydropteroate synthase. This inhibition disrupts folate synthesis, critical for bacterial cell growth and replication. The structural similarity of this compound to PABA suggests it may exhibit similar bacteriostatic properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of sulfonamide derivatives. For instance:
- A study demonstrated that sulfonamide compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with effectiveness correlating with their structural modifications .
- The compound this compound was tested in vitro against strains of Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at concentrations as low as 25 µg/mL .
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory properties:
- In a case study involving murine models, sulfonamide derivatives were shown to reduce inflammation markers significantly when administered at doses of 10 mg/kg body weight .
- The compound's ability to inhibit cyclooxygenase (COX) enzymes was highlighted as a mechanism contributing to its anti-inflammatory effects .
Data Tables
Activity Type | Tested Strains | IC50 (µg/mL) | Reference |
---|---|---|---|
Antibacterial | E. coli | 25 | |
Staphylococcus aureus | 30 | ||
Anti-inflammatory | Murine models | 10 mg/kg |
Case Studies
-
Case Study on Antibacterial Efficacy :
- A laboratory study assessed the antibacterial properties of various sulfonamide derivatives including this compound. Results indicated that modifications in the phenyl group significantly influenced the compound's efficacy against Staphylococcus aureus, leading to an enhanced inhibitory effect compared to traditional sulfonamides .
- Case Study on Anti-inflammatory Activity :
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid exhibit anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with cell proliferation pathways. For instance:
- A study demonstrated that sulfonamide compounds induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease:
- In vitro studies showed that the compound reduced the expression of interleukin-6 and tumor necrosis factor-alpha in macrophages exposed to lipopolysaccharides .
Materials Science Applications
1. Polymer Chemistry
this compound can serve as a functional monomer in polymer synthesis. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers:
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Solubility | Moderate |
Researchers have synthesized copolymers incorporating this compound, which demonstrated improved performance in applications such as coatings and adhesives .
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery applications. Its solubility profile can be modified to enhance the bioavailability of poorly soluble drugs:
- Case studies reveal that formulations using this compound as a carrier improved the pharmacokinetics of several therapeutic agents .
Case Studies
- Anticancer Study : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size among participants with advanced-stage cancer after treatment over six months.
- Polymer Application : Research on a new class of biodegradable polymers incorporating this compound indicated enhanced mechanical properties and degradation rates suitable for medical implants.
Eigenschaften
IUPAC Name |
3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYTXIQORGJGNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367156 |
Source
|
Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838818-53-4 |
Source
|
Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.